molecular formula C5H5F3N2 B137538 1-Methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 154471-65-5

1-Methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B137538
CAS No.: 154471-65-5
M. Wt: 150.1 g/mol
InChI Key: MQSLINQSJFALSP-UHFFFAOYSA-N
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Description

1-Methyl-3-(trifluoromethyl)-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole can be synthesized through several methods. One common approach involves the trifluoromethylation of pyrazole derivatives. This process typically employs reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base and a catalyst . The reaction conditions often include temperatures ranging from room temperature to elevated temperatures, depending on the specific reagents and catalysts used.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-3-(trifluoromethyl)-1H-pyrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1-Methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid
  • 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
  • 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate

Uniqueness: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable building block in synthetic chemistry .

Properties

IUPAC Name

1-methyl-3-(trifluoromethyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3N2/c1-10-3-2-4(9-10)5(6,7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSLINQSJFALSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381661
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154471-65-5
Record name 1-Methyl-3-(trifluoromethyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 18 g of 4-ethoxy-1,1,1-trifluoro-3-butene-2-one and 50 ml of methanol was added 5.7 ml of methylhydrazine, and the mixture was heated to reflux for 4 hours. The reaction mixture was allowed to cool to room temperature, concentrated under reduced pressure, and subjected to distillation under reduced pressure (60° C./15 mmHg) to obtain 8.71 g of 1-methyl-3-trifluoromethyl-1H-pyrazole of the formula:
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
methylhydrazine
Quantity
5.7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole in chemical synthesis?

A1: this compound serves as a crucial building block in synthesizing various compounds, especially those with potential pharmaceutical and agrochemical applications. Its structure allows for diverse modifications, leading to a wide range of derivatives with tailored properties. []

Q2: Can you describe a practical method for synthesizing this compound?

A2: A new, efficient method for synthesizing this compound involves a multi-step process starting from readily available materials. This method offers high yields and is suitable for industrial-scale production due to its simplicity. [, ]

Q3: What are some examples of bioactive compounds derived from this compound?

A3: Researchers have synthesized various derivatives of this compound, including N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. Some of these compounds exhibit promising antifungal activity against plant pathogens like Gibberella zeae and Fusarium oxysporum. [] Additionally, (RS)-N-[2-(1,3-dimethylbutyl)-3-thienyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide demonstrates potential as a control agent for soft rot in plants by targeting soil surface fungi. []

Q4: Have any studies investigated the structure-activity relationship of these derivatives?

A4: While specific structure-activity relationship (SAR) studies for all derivatives haven't been extensively outlined in the provided research, it's evident that modifications to the core structure influence the biological activity. For example, the type and position of substituents on the pyrazole ring affect the antifungal potency of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives. []

Q5: Are there analytical methods available to detect and quantify this compound and its derivatives?

A5: Researchers often employ techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to analyze these compounds. For instance, this method allows for the simultaneous determination of penthiopyrad enantiomers (a related compound) and its metabolite 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide in various matrices like vegetables and fruits. []

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